molecular formula C9H5N3O B11913842 6-Hydroxyquinazoline-4-carbonitrile

6-Hydroxyquinazoline-4-carbonitrile

Cat. No.: B11913842
M. Wt: 171.16 g/mol
InChI Key: VGIZETNNSFFQLR-UHFFFAOYSA-N
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Description

6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a hydroxyl group at the 6th position and a cyano group at the 4th position makes this compound a unique and valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyquinazoline-4-carbonitrile typically involves the reaction of isatoic anhydride with various reagents. One common method includes the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinazoline-4,6-dione.

    Reduction: The cyano group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinazoline-4,6-dione.

    Reduction: 6-Hydroxyquinazoline-4-amine.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

6-Hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyquinazoline-4-carbonitrile primarily involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in repairing single-stranded DNA breaks. By inhibiting PARP, this compound can enhance the cytotoxicity of DNA-damaging agents, leading to increased apoptosis in cancer cells . The compound interacts with the catalytic domain of PARP, preventing the enzyme from binding to DNA and carrying out its repair functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Lacks the cyano group at the 4th position.

    6-Hydroxyquinoline: Has a similar structure but with a nitrogen atom at a different position in the ring.

    Quinazoline-4-carbonitrile: Lacks the hydroxyl group at the 6th position.

Uniqueness

6-Hydroxyquinazoline-4-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-hydroxyquinazoline-4-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H

InChI Key

VGIZETNNSFFQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC=N2)C#N

Origin of Product

United States

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